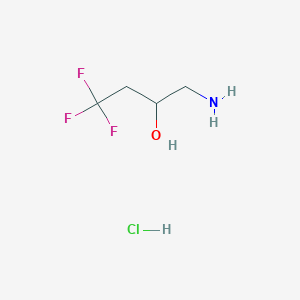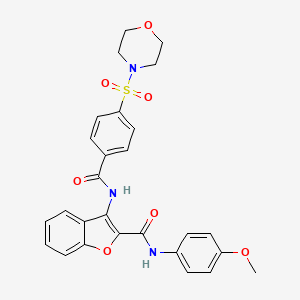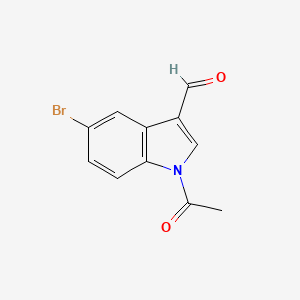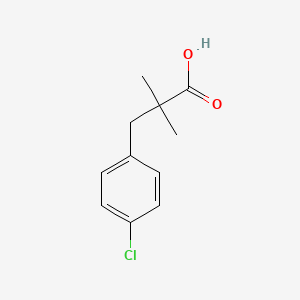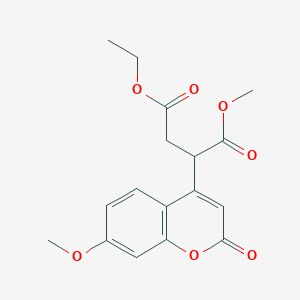
4-ethyl 1-methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-ethyl 1-methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)butanedioate” is an organic compound with the molecular formula C17H18O7 . It is a derivative of coumarin, a type of benzopyran-2-one .
Synthesis Analysis
The synthesis of this compound could involve a multi-step process. For instance, a Pechmann reaction between resorcinol and ethyl acetoacetate could be used to form 7-hydroxy-4-methyl-2H-chromen-2-one . This intermediate could then react with excess of epichlorohydrin in the presence of K2CO3 under reflux to form 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques such as 1H-NMR and 13C-NMR . The crystal structure of a similar compound, methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate, has been reported .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and depend on the specific conditions. For example, it could undergo reactions with various organic halides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For example, its melting point can be determined experimentally . Its molecular weight is approximately 334.321 Da .Future Directions
The future directions for research on this compound could involve further investigation of its biological properties. Coumarins have been tested for various biological activities such as anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors . Therefore, “4-ethyl 1-methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)butanedioate” could potentially be investigated for similar activities.
properties
IUPAC Name |
4-O-ethyl 1-O-methyl 2-(7-methoxy-2-oxochromen-4-yl)butanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O7/c1-4-23-15(18)9-13(17(20)22-3)12-8-16(19)24-14-7-10(21-2)5-6-11(12)14/h5-8,13H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFQLWAORBJFFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=O)OC2=C1C=CC(=C2)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl 1-methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)butanedioate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2807072.png)
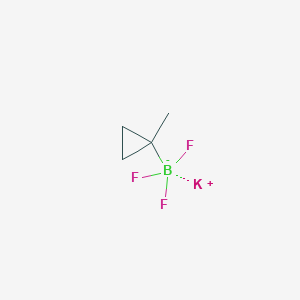
![1,3-Dimethyl-7-(2-methylpropyl)-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2807075.png)
![2-[(2-Aminoethyl)sulfanyl]ethan-1-amine dihydrochloride](/img/structure/B2807076.png)
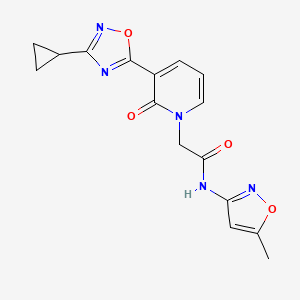
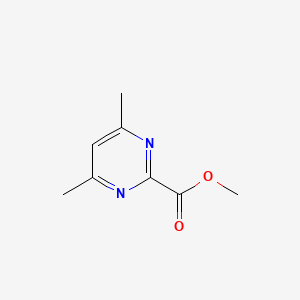
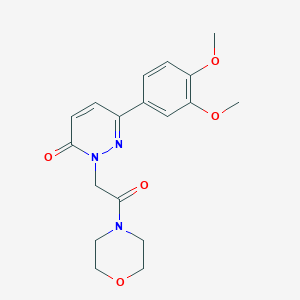
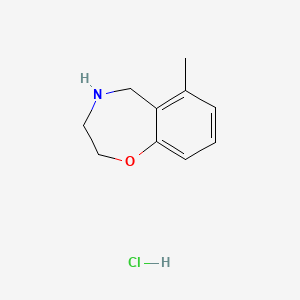
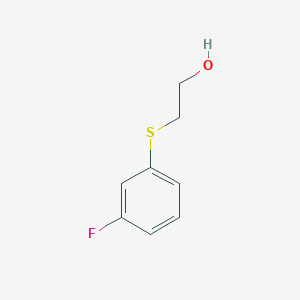
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2807090.png)
